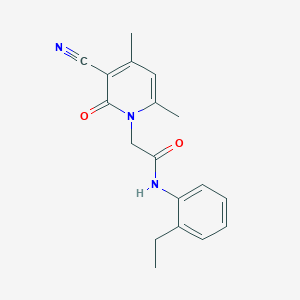

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is an organic compound featuring a pyridinone core substituted with a cyano group and a 2-ethylphenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process:

Synthesis of 3-cyano-4,6-dimethyl-2-oxopyridine: : This intermediate is typically prepared through cyclization reactions involving appropriate substituted acetoacetates and cyanoacetic acid derivatives under basic conditions.

Nucleophilic Substitution: : The pyridinone intermediate undergoes nucleophilic substitution with 2-ethylphenylacetamide using catalysts like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Scaling up involves optimizing reaction conditions and purification methods:

Bulk Synthesis: : Utilizing large reactors with precise temperature control to ensure consistency.

Purification: : Crystallization and chromatographic techniques are employed to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation at the ethyl group under specific conditions to form corresponding alcohols or ketones.

Reduction: : The cyano group can be reduced to an amine group using hydrogenation methods.

Substitution: : The ethylphenyl group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or Jones reagent.

Reducing Agents: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Solvents: : Commonly used solvents include dimethylformamide, dichloromethane, and acetonitrile.

Major Products Formed

Oxidation: : Formation of alcohols and ketones.

Reduction: : Formation of primary amines.

Substitution: : Diverse functionalized derivatives depending on the reacting agent.

Wissenschaftliche Forschungsanwendungen

Unfortunately, information regarding the applications of the specific compound "2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide" is limited within the provided search results. However, the search results do provide information on related compounds and their applications, particularly in the context of cancer therapy and CDK2 inhibition.

Related Compounds and Applications

- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide: This compound has a molecular weight of 323.4 and the molecular formula C19H21N3O2 .

- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide: This compound has the molecular formula C18H19N3O2 and a molecular weight of 309.4 g/mol .

- 3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-N-hydroxy-propanamidine: This compound has the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol .

CDK2 Inhibitors and Anticancer Effects

Several search results discuss pyrazole, pyrimidine, and related derivatives as CDK2 inhibitors with anticancer effects .

- Pyrazole Derivatives: Pyrazole compounds have shown anti-inflammatory, antipyretic, analgesic, and anticancer properties . Some derivatives have been tested for their effects on CDK2/cyclin E and their antiproliferative effects against MCF-7 and K-562 cancer lines .

- Pyrazolo-pyrimidine Analogs: Certain disubstituted pyrazolo-pyrimidine analogs have demonstrated potent inhibitory activity against CDK2/cyclin E. Cytotoxicity studies indicated that these compounds were non-toxic to normal cells . The anticancer activity of these compounds is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .

- Pyrazol-pyrimidine-amine Derivatives: Some derivatives have shown activity against various cancer cell lines and potent activity on CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis .

- Pyrazole Carboxamides: Pyrazole carboxamides have been synthesized as CDK2 inhibitors, targeting histone deacetylase (HDAC). Some derivatives exhibited antiproliferative effects against solid cancer cell lines, inhibited HDAC2, and suppressed the migration of A375 and H460 cells . These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .

- Pyrazole-triaryl Derivatives: These have been investigated as anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes. One compound induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle and reduced the levels of anti-apoptotic Bcl-2 expression while increasing pro-apoptotic Bax expression .

- Thiazolidinone Analogs: Thiazolidinone analogs have been tested for their anticancer activities by targeting CDK2 and EGFR, and their apoptotic effect has been observed in caspases . Some compounds demonstrated strong inhibitory activity against CDK2 and EGFR and increased the activity of caspases and cytochrome C levels in breast cancer cell lines .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets, particularly enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal function. In pharmacological contexts, its mechanism involves modulation of specific signaling pathways, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide: : Lacks the ethylphenyl group, showcasing different reactivity and applications.

N-(2-ethylphenyl)-3-cyano-4,6-dimethyl-2-pyridone: : Structural isomer with different spatial arrangement affecting its chemical behavior.

4,6-dimethyl-3-cyano-2-pyridone: : Simple analogue used as a building block in various syntheses.

Uniqueness

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industry.

This comprehensive exploration provides a detailed overview of the compound, covering its synthesis, reactivity, applications, mechanisms, and comparisons to similar compounds. Enjoy diving into the fascinating world of chemistry!

Biologische Aktivität

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a synthetic compound belonging to the class of pyridine derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H21N3O2

- Molecular Weight : 323.396 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound generally involves multi-step organic reactions:

- Formation of the Pyridine Ring : Starting from suitable precursors, the pyridine ring is constructed through cyclization.

- Introduction of Functional Groups : The cyano and oxo groups are introduced via nitration and oxidation.

- Acetamide Formation : The final step involves reacting the pyridine derivative with 2-ethylphenyl acetic acid or derivatives to form the acetamide linkage .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogues containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. A structure–activity relationship analysis has shown that specific substitutions on the pyridine ring enhance anticonvulsant efficacy, highlighting the importance of the methoxy and phenyl groups in modulating biological response .

Antibacterial Activity

Preliminary assessments indicate that related pyridine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to increased antibacterial efficacy .

Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a related compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis through mitochondrial pathways, with significant upregulation of pro-apoptotic markers .

Study 2: Anticonvulsant Screening

In a screening for anticonvulsant activity, a series of pyridine derivatives were tested in animal models. The results showed that certain modifications led to complete seizure protection in models induced by pentylenetetrazol (PTZ) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

Eigenschaften

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-4-14-7-5-6-8-16(14)20-17(22)11-21-13(3)9-12(2)15(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTMFNOXOJVZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.